Methyl D-Glucuronate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl D-Glucuronate is an acidic, carbohydrate-binding molecule . It has been shown to bind to sugar residues in proteins and form covalent linkages with ester linkages . It has been used in a study to assess the design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy .

Synthesis Analysis

The synthesis of Methyl D-Glucuronate involves enzymatic reactions. For instance, it has been reported that three aryl alkyl or alkenyl D-glucuronate esters were synthesized using lipase B from Candida antarctica (CALB) and were used to determine the kinetic parameters of two glucuronoyl esterases . Another study reported a scalable chemical synthesis of disaccharide building blocks for heparan sulfate oligosaccharide assembly using D-glucuronate-based acceptors for dehydrative glycosylation with D-glucosamine partners .Molecular Structure Analysis

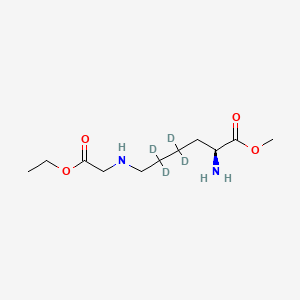

The molecular formula of Methyl D-Glucuronate is C7H12O7 . It has a molecular weight of 208.16600 . The structure of Methyl D-Glucuronate contains a total of 26 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving Methyl D-Glucuronate are not well-documented in the available literature .Physical And Chemical Properties Analysis

Methyl D-Glucuronate has a molecular weight of 208.16600 . The physical form of Methyl D-Glucuronate is solid . It should be stored at 4°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación

Sugar-Based Surfactants

Methyl D-Glucuronate is used in the synthesis of sugar-based surfactants . These surfactants have a wide range of applications in various industries, including food, cosmetics, and pharmaceuticals . The physicochemical properties of these surfactants, such as critical micellar concentration (CMC), surface tensions at CMC (γcmc), and minimum areas at the air–water interface (Amin), are influenced by the structural features of sugar esters .

Synthesis of Glycolipids

Methyl D-Glucuronate is used in the synthesis of glycolipids . Glycolipids are considered safe alternatives to petroleum-based surfactants due to their renewable origin, high biodegradability, and low toxicity .

Synthesis of Alkyl (Methyl D-Glycopyranosid)Uronates

Methyl D-Glucuronate is used in the synthesis of alkyl (methyl d-glycopyranosid)uronates . These compounds have been found to result in noticeably lower CMC, possibly due to a closer distance between the carbonyl function and the head group .

Biological Synthesis of D-Glucuronic Acid

Methyl D-Glucuronate is used in the biological synthesis of D-Glucuronic acid . This compound has a wide range of applications in the pharmaceutical industry .

Catalytic Synthesis of New Series of Compounds

Methyl D-Glucuronate is used in the catalytic synthesis of a new series of compounds . This process involves the dispersion of sodium 1-α-methylglucuronate in the desired alcohol under sonication .

Synthesis of Various Chemical Compounds

Methyl D-Glucuronate is used in the synthesis of various chemical compounds . These compounds have a wide range of applications in scientific research .

Mecanismo De Acción

Target of Action

Methyl D-Glucuronate primarily targets enzymes involved in the metabolism of glucose derivatives . These enzymes include glucuronoyl esterases (GEs), which belong to the carbohydrate esterase family 15 (CE15) . GEs play a central role in the reduction of recalcitrance in plant cell walls by cleaving ester linkages between glucuronoxylan and lignin in lignocellulose .

Mode of Action

Methyl D-Glucuronate interacts with its targets, primarily the GEs, to facilitate the cleavage of ester-linked lignin-carbohydrate complexes . This interaction is crucial for the integrity of plant cell walls and potentially interacts with lignin itself .

Biochemical Pathways

Methyl D-Glucuronate affects the pentose and glucuronate interconversion pathways . It acts as a key molecule to bind toxic substances via these pathways . In addition, it is involved in the production of D-glucuronic acid through various methods, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .

Pharmacokinetics

The production of d-glucuronic acid, a glucose derivative, by biocatalysis has been identified as a promising alternative method due to its high efficiency and environmental friendliness .

Result of Action

The molecular and cellular effects of Methyl D-Glucuronate’s action are primarily seen in its role in facilitating the cleavage of ester-linked lignin-carbohydrate complexes . This results in the reduction of recalcitrance in plant cell walls, which is crucial for the integrity of these structures .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl D-Glucuronate involves the conversion of D-Glucuronic acid to Methyl D-Glucuronate through esterification.", "Starting Materials": [ "D-Glucuronic acid", "Methanol", "Sulfuric acid" ], "Reaction": [ "D-Glucuronic acid is dissolved in methanol.", "Sulfuric acid is added to the solution to catalyze the reaction.", "The mixture is heated under reflux for several hours.", "The resulting mixture is cooled and neutralized with sodium bicarbonate.", "The solution is then extracted with ether to remove impurities.", "The ether layer is washed with water and dried over anhydrous sodium sulfate.", "The ether is evaporated to yield Methyl D-Glucuronate as a white crystalline solid." ] } | |

Número CAS |

52613-19-1 |

Nombre del producto |

Methyl D-Glucuronate |

Fórmula molecular |

C7H12O7 |

Peso molecular |

208.166 |

Nombre IUPAC |

methyl (2S,3S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2?,3-,4+,5-,6?/m0/s1 |

Clave InChI |

DICCNWCUKCYGNF-CQGHMCOMSA-N |

SMILES |

COC(=O)C1C(C(C(C(O1)O)O)O)O |

Sinónimos |

D-Glucuronic Acid Methyl Ester; D-Glucuronic Acid Methyl Ester; |

Origen del producto |

United States |

Q & A

Q1: How does Methyl D-Glucuronate contribute to the development of Carbonic Anhydrase inhibitors?

A1: Methyl D-Glucuronate serves as a sugar moiety in the synthesis of glycoconjugate benzene sulfonamides, which have shown potential as Carbonic Anhydrase (CA) inhibitors []. These inhibitors are synthesized by linking the CA pharmacophore (ArSO2NH2) to Methyl D-Glucuronate through a triazole linker. The resulting glycoconjugates demonstrate varying degrees of potency and selectivity against different CA isozymes, suggesting that modifications to the sugar moiety can fine-tune their inhibitory properties.

Q2: Can you provide a specific example of a potent CA inhibitor derived from Methyl D-Glucuronate and its target?

A2: Yes, compound 6, a Methyl D-Glucuronate triazole, exhibited strong inhibitory activity against human Carbonic Anhydrase IX (hCA IX) with a Ki of 9.9 nM []. This selectivity towards hCA IX, a tumor-associated isozyme, suggests potential applications in targeted cancer therapies.

Q3: Besides CA inhibition, are there other enzymatic interactions involving Methyl D-Glucuronate?

A3: Yes, Methyl D-Glucuronate, specifically its uridine diphosphate derivative (UDP-Methyl-D-Glucuronate), acts as a competitive inhibitor for UDP-apiose/UDP-xylose synthase []. This enzyme, found in parsley cell cultures, utilizes UDP-D-Glucuronic acid (UDP-GlcUA) as its natural substrate.

Q4: What is the significance of UDP-Methyl-D-Glucuronate's inhibitory action on UDP-apiose/UDP-xylose synthase?

A4: This inhibition provides insights into the enzyme's substrate specificity and reaction mechanism []. The fact that UDP-Methyl-D-Glucuronate, structurally similar to UDP-GlcUA, can bind to the enzyme but not be converted suggests that the methyl group at a specific position hinders the enzymatic reaction.

Q5: What analytical techniques have been used to study Methyl D-Glucuronate and its derivatives?

A5: Various spectroscopic methods have been employed. For instance, difference spectroscopy was used to observe the transient formation of a 4-keto derivative during the reaction of UDP-apiose/UDP-xylose synthase with UDP-GlcUA, UDP-Methyl-D-Glucuronate, and UDP-Glc []. Additionally, the formation of stable 4-keto derivatives upon reaction with o-phenylenediamine was monitored through UV-Vis spectrophotometry []. While these studies focused on the UDP derivative, they highlight the application of spectroscopic methods in studying the reactivity and interactions of Methyl D-Glucuronate derivatives.

Q6: How does the structure of Methyl D-Glucuronate impact its biological activity?

A6: Although specific structure-activity relationship (SAR) studies for Methyl D-Glucuronate itself weren't detailed in the provided papers, research on glycoconjugate CA inhibitors highlights the importance of the sugar moiety's structure []. Modifications to the ring size, stereochemistry, and chain length of the sugar tail, which in this case includes Methyl D-Glucuronate, significantly influenced the potency and selectivity of the resulting inhibitors. This suggests that future research focusing on systematically modifying the Methyl D-Glucuronate structure could further optimize its interaction with target enzymes and unlock its full therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

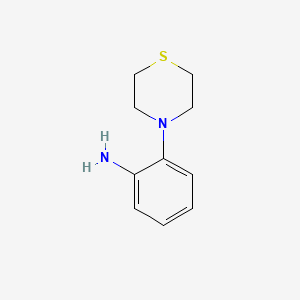

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)

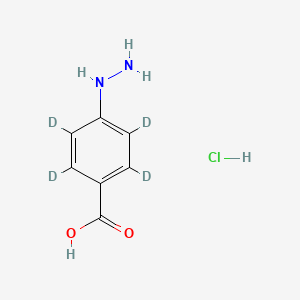

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)

![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)

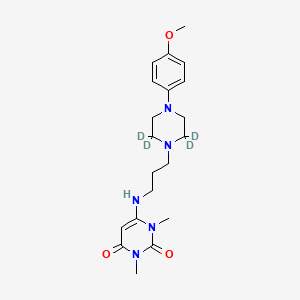

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)

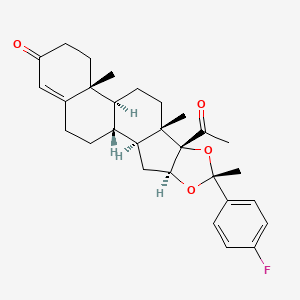

![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)